N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide
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Overview
Description
JNJ-4929821 is a potent, reversible methionine aminopeptidase-2 (MetAP-2) inhibitor with IC50 of 8 nM.
Scientific Research Applications
Antibacterial Activity and Synthesis Methods
Research indicates that thiophene or chromene moiety containing aryl sulfonamides, such as N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide, demonstrate promising antibacterial properties. A review highlights the significance of aryl sulfonamides containing thiophene or chromene moieties as potential antibacterial agents, suggesting their importance in medicinal chemistry for developing pharmacological applications. These findings underscore the potential of such compounds in the synthesis and development of reactions leading to derivatives with enhanced pharmacological applications (S. Rathore et al., 2021).
Environmental and Food Analysis via Antibody Methods
Sulfonamides, including compounds like this compound, have been utilized in various assays and techniques for environmental and food research. Antibody development against these compounds has facilitated advancements in ELISA and related techniques, demonstrating their broad applicability in detecting contaminants and ensuring food safety (M. Fránek & K. Hruška, 2018).
Patent Review on Sulfonamide Inhibitors
A patent review from 2013 to the present shows that sulfonamide compounds, including thiophene sulfonamides, have been extensively studied for their therapeutic applications beyond their traditional use as antibiotics. These compounds are explored for their roles as antiviral, anticancer agents, and in treating Alzheimer’s disease, highlighting their versatility and importance in drug discovery and development (I. Gulcin & P. Taslimi, 2018).
Synthesis and Applications in Organic Chemistry
Thiophene derivatives, including those featuring sulfonamide groups, possess a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of thiophene derivatives, such as this compound, has attracted significant attention, highlighting their importance in the development of pharmaceuticals and organic materials (D. Xuan, 2020).
Properties
CAS No. |
836671-12-6 |
---|---|
Molecular Formula |
C14H13FN4O2S2 |
Molecular Weight |
352.4024 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H13FN4O2S2/c15-12-5-3-11(4-6-12)8-19(9-13-16-10-17-18-13)23(20,21)14-2-1-7-22-14/h1-7,10H,8-9H2,(H,16,17,18) |
InChI Key |
UGVZRLMKBSBNEC-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC3=NC=NN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-4929821; JNJ 4929821; JNJ4929821; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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